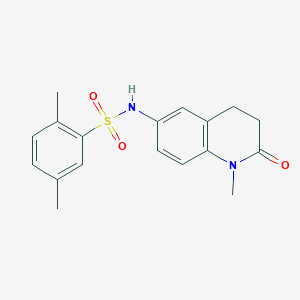

![molecular formula C18H17N3O3S B2396822 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851987-67-2](/img/structure/B2396822.png)

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

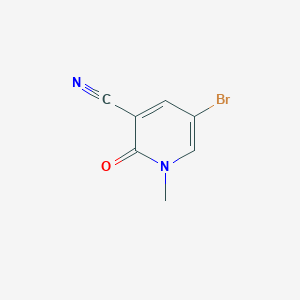

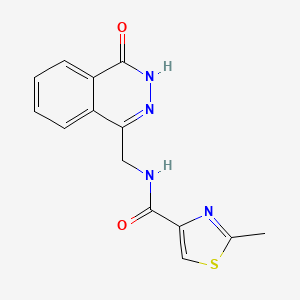

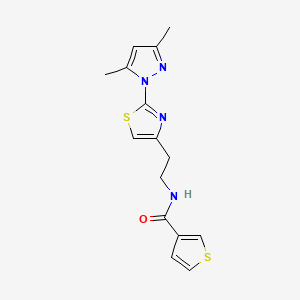

“N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid was used in one synthesis . The intermediate compounds were then treated with other reagents to yield the final derivatives .

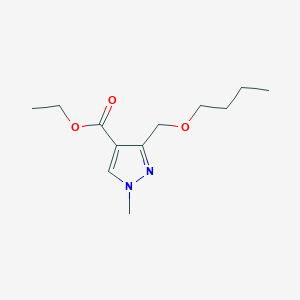

Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the types of atoms in the molecule and their connectivity .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, the phenyl ring of the benzo[d]thiazol-2-yl group can interact with other molecules through π–π interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been analyzed using various methods . These properties include solubility, chemical shifts in NMR, and mass spectral data .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

This compound has been associated with anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antimicrobial Activity

Thiazole, a component of this compound, is found in many potent biologically active compounds, including antimicrobial drugs . Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this context, derivatives of this compound that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .

Antifungal Activity

Thiazole is also found in antifungal drugs . This suggests that the compound could potentially be used in the development of new antifungal agents.

Antiviral Activity

Thiazole is found in antiretroviral drugs , indicating that this compound could potentially have applications in the treatment of viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activity . This suggests that the compound could potentially be used in cancer treatment.

Drug Development

Scientific research is used to develop new drugs . Given the diverse biological activities associated with this compound, it could potentially be used in the development of new therapeutic agents for various conditions.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in observable physiological effects .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

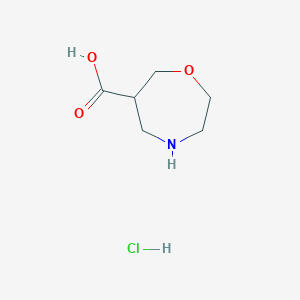

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .

Result of Action

Compounds with similar structures have been known to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like MLS000724624. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .

Safety and Hazards

Propriétés

IUPAC Name |

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-10-7-11(2)16-12(8-10)19-18(25-16)21-20-17(22)15-9-23-13-5-3-4-6-14(13)24-15/h3-8,15H,9H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBNUDUHWVTPJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2396748.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2396755.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)